![molecular formula C22H23N3O2 B2755445 N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 2034549-71-6](/img/structure/B2755445.png)
N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
Applications De Recherche Scientifique
Chemical Design and Synthesis
The compound N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide belongs to a class of compounds that have been explored for their potential in chemical design and synthesis. Similar compounds have been synthesized for their selective inhibition properties in biological systems. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an orally active histone deacetylase inhibitor showing promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis through histone acetylation and p21 protein expression (Zhou et al., 2008).
Anticancer Activity
The synthesis of polysubstituted 4H-Pyran derivatives, including compounds with similar structural features to N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide, has been reported. These compounds, synthesized via microwave-assisted three-component domino synthesis, have shown potent anticancer activity against various human cancer cell lines (Hadiyal et al., 2020).
Molecular Interaction Studies
Compounds with similar structures have been used to study molecular interactions with specific receptors. For example, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide's interaction with the CB1 cannabinoid receptor has been analyzed, offering insights into the steric and electrostatic considerations in receptor binding, which could be relevant for understanding the interactions of N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide in biological systems (Shim et al., 2002).
Structural Analysis
Structural analysis of related compounds has provided valuable insights into the molecular geometry and potential interaction sites, which can be crucial for designing compounds with specific biological activities. For example, the crystal structure and Hirshfeld surface analysis of a related N-(pyridin-2-ylmethyl)benzamide derivative have been conducted, highlighting the orientation differences in the molecular structure that could influence biological interactions (Artheswari et al., 2019).
Propriétés
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]-4-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-22(18-5-7-20(8-6-18)25-12-1-2-13-25)24-21(17-9-14-27-15-10-17)19-4-3-11-23-16-19/h1-8,11-13,16-17,21H,9-10,14-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKZVUKINAQHTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.